molecular formula C9H18O6 B12532351 Propanoic acid--2-(2-hydroxyethoxy)ethyl acetate (1/1) CAS No. 844681-20-5

Propanoic acid--2-(2-hydroxyethoxy)ethyl acetate (1/1)

Cat. No.: B12532351
CAS No.: 844681-20-5
M. Wt: 222.24 g/mol
InChI Key: QGCQBKLCZQFKQT-UHFFFAOYSA-N
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Description

Propanoic acid–2-(2-hydroxyethoxy)ethyl acetate (1/1) is an organic compound with a complex structure that combines the properties of propanoic acid and ethyl acetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid–2-(2-hydroxyethoxy)ethyl acetate (1/1) typically involves the esterification of propanoic acid with 2-(2-hydroxyethoxy)ethanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-quality product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid–2-(2-hydroxyethoxy)ethyl acetate (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are employed in substitution reactions.

Major Products Formed

    Oxidation: Propanoic acid and acetaldehyde.

    Reduction: 2-(2-hydroxyethoxy)ethanol.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

Propanoic acid–2-(2-hydroxyethoxy)ethyl acetate (1/1) has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its unique chemical properties.

Mechanism of Action

The mechanism by which Propanoic acid–2-(2-hydroxyethoxy)ethyl acetate (1/1) exerts its effects involves interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis to release propanoic acid and 2-(2-hydroxyethoxy)ethanol, which can further participate in various biochemical processes. The compound’s ability to act as a solvent and reactant in chemical reactions makes it valuable in multiple applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl lactate: Similar in structure but with a different ester group.

    2-Hydroxyethyl acrylate: Contains a hydroxyl group and an acrylate ester.

    Ethyl 2-hydroxypropanoate: Another ester with a hydroxyl group.

Uniqueness

Propanoic acid–2-(2-hydroxyethoxy)ethyl acetate (1/1) is unique due to its combination of propanoic acid and ethyl acetate properties, providing a versatile compound with applications in various fields. Its ability to undergo multiple types of chemical reactions and its role in scientific research highlight its distinctiveness compared to similar compounds.

Properties

CAS No.

844681-20-5

Molecular Formula

C9H18O6

Molecular Weight

222.24 g/mol

IUPAC Name

2-(2-hydroxyethoxy)ethyl acetate;propanoic acid

InChI

InChI=1S/C6H12O4.C3H6O2/c1-6(8)10-5-4-9-3-2-7;1-2-3(4)5/h7H,2-5H2,1H3;2H2,1H3,(H,4,5)

InChI Key

QGCQBKLCZQFKQT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.CC(=O)OCCOCCO

Origin of Product

United States

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